Dacomitinib Impurity 2F3LAJ

Description

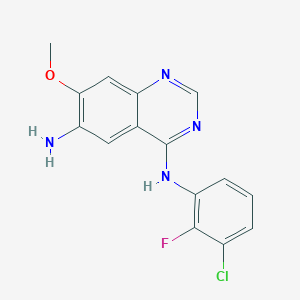

Dacomitinib is a second-generation, irreversible pan-ErbB tyrosine kinase inhibitor (TKI) used in non-small cell lung cancer (NSCLC) treatment. During its synthesis and storage, impurities such as Dacomitinib Impurity 2F3LAJ may form. Structural analogs and related impurities (e.g., Dacomitinib Impurity 02, C15H14ClIO ; Dacomitinib Impurity C, C25H27ClFN5O2 ) suggest that such compounds often retain the quinazoline core of Dacomitinib but differ in side chains or substituents.

Properties

CAS No. |

1221892-23-4 |

|---|---|

Molecular Formula |

C15H12ClFN4O |

Molecular Weight |

318.73 g/mol |

IUPAC Name |

4-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazoline-4,6-diamine |

InChI |

InChI=1S/C15H12ClFN4O/c1-22-13-6-12-8(5-10(13)18)15(20-7-19-12)21-11-4-2-3-9(16)14(11)17/h2-7H,18H2,1H3,(H,19,20,21) |

InChI Key |

ZMVWTJDUTVHXPE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

Dacomitinib Impurity 2F3LAJ is generally formed as a byproduct during the synthesis of dacomitinib, particularly in steps involving:

- Nitration of intermediate compounds

- Coupling reactions with substituted anilines

- Halogenation and ring closure steps

The impurity arises from incomplete reactions or side reactions involving the substitution pattern on the quinazoline ring or the aniline moiety.

Reaction Conditions Influencing Impurity Formation

| Step | Conditions Affecting Impurity Formation |

|---|---|

| Nitration | Type of nitrating agent, temperature, and time |

| Coupling | Molar ratios of aniline derivatives, solvent choice |

| Reduction | Choice of reducing agent and reaction duration |

| Halogenation | Halogenating agent concentration and reaction time |

Optimizing these parameters can either minimize or intentionally produce the impurity for analytical reference or research purposes.

Detailed Synthesis Steps Related to Impurity Formation

Starting Materials and Key Intermediates

- 3-amino-4-methoxybenzoic acid methyl ester (Formula II)

- 4-(piperidine-1-yl) butyl-2-enoyl chloride

- 3-chloro-4-fluoroaniline (modified to 3-chloro-2-fluoroaniline for impurity)

Stepwise Reaction Summary

| Step | Reaction Description | Notes on Impurity Formation |

|---|---|---|

| 1 | Condensation of 3-amino-4-methoxybenzoic acid methyl ester with 4-(piperidine-1-yl) butyl-2-enoyl chloride in presence of acid-binding agent | Impurity may form if incomplete condensation occurs |

| 2 | Nitration of the above intermediate using nitric acid or mixed acid | Side nitration leads to positional isomers |

| 3 | Reduction of nitro group to amine | Over-reduction or incomplete reduction affects purity |

| 4 | Ring closure with formamide | Side ring closure products possible |

| 5 | Halogenation with halogenating agents | Incorrect halogenation can cause impurity formation |

| 6 | Coupling with substituted aniline (3-chloro-2-fluoroaniline for impurity) | Key step for impurity structural formation |

This sequence is adapted from patented methods for dacomitinib synthesis, with modifications to generate or isolate impurity 2F3LAJ.

Purification and Isolation Techniques

- Crystallization : Recrystallization from anhydrous ethanol or other solvents to separate impurity from main product.

- Chromatography : High-performance liquid chromatography (HPLC) is used for detection, quantification, and isolation.

- Washing and Extraction : Sequential washing with citric acid solution, sodium bicarbonate, and saline to remove byproducts.

Example analytical conditions for purity assessment:

| Parameter | Condition |

|---|---|

| Column | Diamonsil C18 (4.6 mm × 250 mm, 5 μm) |

| Mobile Phase | 0.1 mol/L ammonium acetate-methanol (25:75) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 250 nm |

| Column Temperature | 25 °C |

Yield and purity of intermediates typically exceed 90% and 99%, respectively, under optimized conditions.

Analytical and Quality Control Considerations

- Identification : Mass spectrometry, NMR spectroscopy, and IR spectroscopy confirm structure.

- Quantification : HPLC with UV detection at 250 nm is standard.

- Impurity Profiling : Monitoring impurity levels during synthesis is essential to ensure pharmaceutical quality.

Summary Table of Preparation Methods and Conditions

Chemical Reactions Analysis

Types of Reactions

Dacomitinib Impurity 2F3LAJ undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of Dacomitinib Impurity 2F3LAJ, which are analyzed to understand their impact on the efficacy and safety of the parent drug .

Scientific Research Applications

Dacomitinib Impurity 2F3LAJ has several scientific research applications, including:

Chemistry: Used in the study of reaction mechanisms and the development of new synthetic routes.

Biology: Helps in understanding the biological activity and toxicity of related compounds.

Medicine: Aids in the development of safer and more effective drugs by studying the impurities and their effects.

Industry: Used in quality control and assurance processes to ensure the purity and stability of pharmaceutical products

Mechanism of Action

The mechanism of action of Dacomitinib Impurity 2F3LAJ involves its interaction with the EGFR family of tyrosine kinases. The compound exerts its effects by binding irreversibly to the ATP-binding site of the EGFR, HER2, and HER4 receptors, inhibiting their activity. This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Dacomitinib Impurity 2F3LAJ (inferred properties) with impurities from other TKIs:

*Inferred from related Dacomitinib impurities (e.g., Impurity 02: C15H14ClIO; Impurity C: C25H27ClFN5O2) .

Key Observations :

- Structural Similarities : Impurities from quinazoline-based TKIs (Dacomitinib, Afatinib) often retain the core structure but differ in substituents. For example, Afatinib Impurity B contains a hydroxy group, while Dacomitinib impurities may retain halogen atoms (Cl, F) critical for target binding .

- Functional Differences: Lenvatinib, a quinoline-based TKI, generates impurities with nitro groups, reflecting its distinct synthesis pathway .

Analytical and Regulatory Considerations

- Detection Methods : High-Performance Liquid Chromatography (HPLC) is standard for quantifying impurities across TKIs . Mass spectrometry (LC-MS) is used for structural elucidation.

- Regulatory Limits: The U.S. FDA and EMA mandate impurity levels ≤0.15% for unidentified impurities and ≤0.10% for genotoxic species .

Research Findings and Clinical Relevance

- Synergistic Effects : Dacomitinib enhances chemotherapy efficacy in ABCG2-overexpressing cancers by inhibiting drug efflux, though impurities like 2F3LAJ could theoretically interfere with this mechanism .

- Safety Profile : Severe adverse events (e.g., grade ≥3 toxicities) associated with Dacomitinib underscore the need for stringent impurity control to avoid exacerbating side effects.

- Comparative Efficacy : Dacomitinib shows superior progression-free survival versus gefitinib in NSCLC but has a higher toxicity risk . Impurities may influence pharmacokinetics, necessitating further study.

Biological Activity

Dacomitinib, an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has been extensively studied for its efficacy in treating non-small cell lung cancer (NSCLC). The impurity known as Dacomitinib Impurity 2F3LAJ has drawn interest due to its potential biological activity, particularly in relation to the parent compound. This article reviews the biological activity of Dacomitinib Impurity 2F3LAJ, including relevant case studies, research findings, and data tables.

Overview of Dacomitinib

Dacomitinib (PF-00299804) is designed to inhibit HER family tyrosine kinases, specifically HER1, HER2, and HER4. It has shown significant antitumor activity in preclinical models and clinical trials involving patients with advanced NSCLC harboring various EGFR mutations. The compound operates by blocking signaling pathways that promote tumor growth and survival.

Biological Activity of Dacomitinib Impurity 2F3LAJ

The specific biological activity of Dacomitinib Impurity 2F3LAJ remains less characterized compared to its parent compound. However, insights can be gleaned from studies on dacomitinib itself and its effects on various mutations associated with NSCLC.

- Inhibition of EGFR Signaling : Dacomitinib acts by irreversibly binding to the EGFR tyrosine kinase domain, inhibiting downstream signaling pathways involved in cell proliferation and survival.

- Impact on Mutant Forms : It has demonstrated efficacy against common mutations such as L858R and T790M, which are prevalent in NSCLC patients who develop resistance to first-generation TKIs like gefitinib and erlotinib .

Efficacy in Clinical Trials

- Phase I Study : In a phase I trial, dacomitinib was administered at varying doses (15 mg to 45 mg) to patients with advanced solid tumors. The study reported manageable toxicities and a partial response in one patient with NSCLC .

- Phase II Study : A recent phase II trial highlighted dacomitinib's effectiveness in patients with uncommon EGFR mutations. Among 32 enrolled patients, the overall response rate was 56.3%, with a median progression-free survival (PFS) of 10.3 months .

Case Studies

- Case Report Analysis : A case report involving a patient with the G719A mutation showed marked regression upon treatment with dacomitinib, suggesting potential efficacy for specific uncommon mutations .

- Resistance Mechanisms : Another study indicated that patients with complex mutations after osimertinib resistance did not benefit from dacomitinib treatment, highlighting the need for further investigation into the binding affinities and resistance mechanisms associated with impurities like 2F3LAJ .

Data Tables

| Study Type | Patient Cohort | Response Rate | Median PFS | Common AEs |

|---|---|---|---|---|

| Phase I | 13 patients | 7.7% | Not reported | Rash, Diarrhea |

| Phase II | 32 patients | 56.3% | 10.3 months | Rash, Diarrhea |

Q & A

Q. 1.1. What analytical techniques are recommended for identifying and quantifying Dacomitinib Impurity 2F3LAJ in drug formulations?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low-abundance impurities like 2F3LAJ due to its high sensitivity and specificity. Use a reversed-phase C18 column with a gradient mobile phase (e.g., 0.1% formic acid in water and acetonitrile) to resolve impurities .

- Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. Compare the impurity’s H and C NMR spectra with reference standards to confirm identity .

- Validation Parameters : Ensure linearity (R ≥ 0.99), accuracy (90–110% recovery), and precision (RSD < 5%) per ICH Q2(R1) guidelines .

Q. 1.2. How should impurity 2F3LAJ be prioritized in stability studies during drug development?

Methodological Answer:

- Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal stress to evaluate 2F3LAJ’s formation pathways. Use a Design of Experiments (DoE) approach to model degradation kinetics .

- Monitor impurity levels in accelerated stability conditions (40°C/75% RH) over 6 months. If 2F3LAJ exceeds 0.15% (ICH identification threshold), perform toxicological risk assessment using in silico tools (e.g., Derek Nexus) .

Advanced Research Questions

Q. 2.1. How can contradictory data on impurity 2F3LAJ’s genotoxic potential be resolved?

Methodological Answer:

- Case Study : If in vitro Ames tests are negative but in silico predictions suggest structural alerts, perform follow-up micronucleus assays to assess chromosomal damage. Use human hepatocyte models (e.g., HepG2) to account for metabolic activation .

- Data Reconciliation : Compare results across multiple batches. For example, if Batch A shows mutagenicity but Batch B does not, analyze raw material variability (e.g., starting reagents, catalysts) using multivariate analysis (e.g., PCA) .

Q. 2.2. What experimental designs are optimal for studying 2F3LAJ’s impact on Dacomitinib’s pharmacokinetics?

Methodological Answer:

- Use a crossover study design in animal models (e.g., Sprague-Dawley rats) to compare Dacomitinib’s AUC and C with/without spiked 2F3LAJ. Ensure doses reflect human-relevant impurity levels (e.g., 0.1–1.0% w/w) .

- Pharmacokinetic Modeling : Apply a two-compartment model with first-order absorption to quantify impurity-mediated changes in clearance. Use NONMEM or Phoenix WinNonlin for parameter estimation .

Q. 2.3. How does impurity 2F3LAJ affect the efficacy of Dacomitinib in EGFR-mutated NSCLC models?

Methodological Answer:

- In Vitro Assays : Treat PC-9 (EGFR exon 19 deletion) cells with Dacomitinib ± 2F3LAJ (0.1–1.0 μM). Measure IC shifts via MTS assays. A >20% increase suggests impurity-mediated efficacy reduction .

- Synergy Analysis : Use the Chou-Talalay method to evaluate combinatorial effects. A Combination Index (CI) < 1 indicates antagonism between Dacomitinib and 2F3LAJ .

Data Contradiction and Reproducibility

Q. 3.1. How to address variability in impurity recovery rates across laboratories?

Methodological Answer:

- Interlaboratory Study : Distribute blinded samples spiked with 2F3LAJ (0.05–0.2%) to multiple labs. Use ANOVA to identify systematic biases (e.g., column lot variability, detector calibration) .

- Standardized Protocols : Adopt USP <1225> guidelines for method validation. Require labs to report detailed metadata (e.g., column temperature, injection volume) to enhance reproducibility .

Q. 3.2. What steps ensure traceability in impurity characterization studies?

Methodological Answer:

- Documentation : Maintain raw chromatograms, NMR spectra, and mass fragmentation patterns in supplemental files. Use platforms like Figshare or Zenodo for public archiving .

- Reference Standards : Source 2F3LAJ from accredited suppliers (e.g., EDQM) and provide Certificate of Analysis (CoA) data in publications .

Methodological Frameworks

Q. 4.1. How to align impurity research with regulatory expectations?

Methodological Answer:

- Follow ICH Q3A/B thresholds for identification (0.10%), qualification (0.15%), and reporting (0.05%). Justify deviations (e.g., higher thresholds for oncology drugs) using risk-benefit analyses .

- Regulatory Submissions : Include impurity data in Module 3.2.S.3.2 of the Common Technical Document (CTD). Cross-reference in vivo toxicity studies if 2F3LAJ exceeds thresholds .

Research Question Design

5.1. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for impurity studies?

Methodological Answer:

- Example : "Does Dacomitinib Impurity 2F3LAJ alter the binding affinity of EGFR T790M mutants compared to wild-type receptors?"

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.